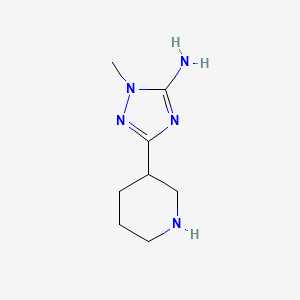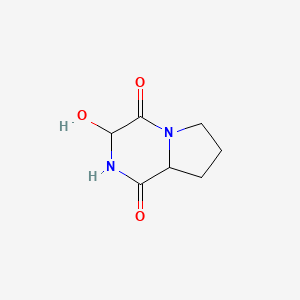
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of pyrrolidine and the base in the solvent, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are optimized for large-scale production, often involving continuous extraction and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide moiety, showing varying degrees of enzyme inhibition and biological activity.
Uniqueness
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide is unique due to the specific combination of the pyrrolidine ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes selectively makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H2,12,14,15) |
InChI Key |
PBXAPICVVCSQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)

![4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640302.png)

![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)






![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)
